REACTION_SMILES
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[CH3:16][S:17]([CH3:18])=[O:19].[NH2:12][CH2:13][CH2:14][OH:15].[NH2:1][c:2]1[n:3][c:4]([Cl:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]>>[NH2:1][c:2]1[n:3][c:4]([NH:12][CH2:13][CH2:14][OH:15])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)ccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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Nc1nc(NCCO)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |